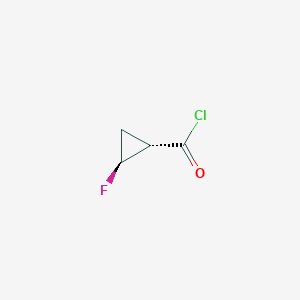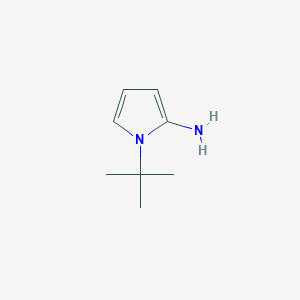
1-(Trifluormethyl)cyclohexan-1-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related cyclohexane derivatives involves various strategies, including the utilization of sodium salts of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate to produce compounds like 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one. These compounds serve as highly functionalized reactive intermediates for further chemical synthesis, indicating the potential pathways for synthesizing 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid or its derivatives (Fadeyi & Okoro, 2008).
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives often exhibits a chair conformation, a key characteristic that influences their chemical behavior and reactivity. For instance, the crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives highlight this conformation, which is crucial for understanding the molecular geometry of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid and its interactions in various chemical contexts (Valle et al., 1988).
Chemical Reactions and Properties
The reactivity of cyclohexane derivatives with trifluoromethyl groups involves various chemical transformations, including hydrocarboxylation, which can convert cyclohexane to cyclohexanecarboxylic acid in a water/ionic liquid medium. This indicates that 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid could undergo similar reactions under suitable conditions, highlighting its versatility in chemical synthesis (Paul et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for the practical application of chemical compounds. While specific data on 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid may not be readily available, related compounds provide insights into their behavior. For example, fluorinated polyamides derived from cyclohexane derivatives exhibit outstanding solubility, indicating potential solubility characteristics for 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid (Li et al., 2009).
Chemical Properties Analysis
The chemical properties of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid, such as reactivity towards nucleophiles or electrophiles, acid/base characteristics, and potential for forming derivatives, can be inferred from related studies. Cyclohexane derivatives show a range of reactivities, including insertion reactions and cycloadditions, which could be relevant for understanding the chemical behavior of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid (Haszeldine et al., 1979).
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
1-(Trifluormethyl)cyclohexan-1-carbonsäure: wird als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet . Seine Trifluormethylgruppe ist in der medizinischen Chemie besonders wertvoll aufgrund ihrer Lipophilie und Stabilität, die die pharmakokinetischen Eigenschaften von Medikamenten verbessern können.
Materialwissenschaft
In der Materialwissenschaft kann diese Verbindung verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Die Trifluormethylgruppe kann Hydrophobie verleihen, was bei der Herstellung wasserabweisender Oberflächen von Vorteil ist .
Analytische Chemie
Diese Säure dient als Standard- oder Referenzverbindung in der analytischen Chemie. Ihre einzigartige Struktur ermöglicht es, sie bei der Kalibrierung von Analysegeräten wie NMR oder Massenspektrometrie zu verwenden, um genaue Messungen zu gewährleisten .
Chemische Synthese
Es ist ein vielseitiges Reagenz in der organischen Synthese. Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle dienen, insbesondere bei der Entwicklung neuer Synthesewege für fluorierte Verbindungen .
Umweltanwendungen
Die Stabilität und Abbauresistenz der Verbindung machen sie zum Gegenstand der Forschung in der Umweltchemie, wo Wissenschaftler ihre Persistenz und Auswirkungen auf Ökosysteme untersuchen .
Biochemische Forschung
In der Biochemie kann This compound verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen, insbesondere mit Enzymen, die Cyclohexan-Derivate metabolisieren oder fluorierte Substrate verarbeiten .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(trifluoromethyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)7(6(12)13)4-2-1-3-5-7/h1-5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSFTDFBHSFDEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573464 |
Source


|
| Record name | 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180918-40-5 |
Source


|
| Record name | 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trifluoromethyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-2,3,5-triamine](/img/structure/B62734.png)






![Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI)](/img/structure/B62755.png)





